

The Anti-Angiogenic Profile of PF-562271: A Technical Guide

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Compound of Interest		
Compound Name:	PF-562271 besylate	
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Introduction

PF-562271 is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways downstream of integrins and growth factor receptors, regulating key processes such as cell adhesion, migration, proliferation, and survival.[2] Upregulation of FAK is observed in numerous cancer types and is associated with tumor progression, invasion, and metastasis. Consequently, FAK has emerged as a compelling therapeutic target in oncology. This technical guide provides an in-depth overview of the anti-angiogenic activities of PF-562271, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Core Mechanism of Action: FAK Inhibition

PF-562271 exerts its anti-angiogenic effects primarily through the inhibition of FAK. By binding to the ATP-binding pocket of FAK, PF-562271 prevents its autophosphorylation at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling molecules, including Src family kinases.[2] This disruption of the FAK signaling cascade in endothelial cells, the primary cellular component of blood vessels, leads to the inhibition of key processes required for angiogenesis.



Quantitative Analysis of PF-562271 Activity

The following tables summarize the key quantitative data regarding the inhibitory and antiangiogenic efficacy of PF-562271.

Table 1: In Vitro Inhibitory Activity of PF-562271

Target	Assay Type	IC50	Reference
FAK	Cell-free kinase assay	1.5 nM	[3]
Pyk2	Cell-free kinase assay	14 nM	
Phospho-FAK (Y397)	Inducible cell-based assay	5 nM	[3]

Table 2: In Vitro Anti-Angiogenic Activity of PF-562271

Cell Line	Assay	Effect	Concentration	Reference
HUVEC	Proliferation	Dose-dependent inhibition	IC50: 1.118 μM (24h)	
HUVEC	Apoptosis	Dose-dependent increase	-	
HUVEC	Tube Formation	Significant inhibition	Dose-dependent	

Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of PF-562271



Tumor Model	Dosing Regimen	Tumor Growth Inhibition	Effect on Angiogenesis	Reference
BxPc3 (pancreatic) xenograft	50 mg/kg, p.o., bid	86%	-	[3]
PC3-M (prostate) xenograft	50 mg/kg, p.o., bid	45%	-	[3]
PC3M-luc-C6 (prostate) subcutaneous xenograft	25 mg/kg, p.o., bid, 5x/wk	62%	-	[3]
H125 (lung) xenograft	25 mg/kg, bid	2-fold greater apoptosis	-	[3]
Osteosarcoma xenograft	Oral administration	Reduced tumor volume and weight	Reduced angiogenesis	
Triple-Negative Breast Cancer xenograft	-	Suppressed tumor growth	Decreased vessel formation (reduced CD31 expression)	_

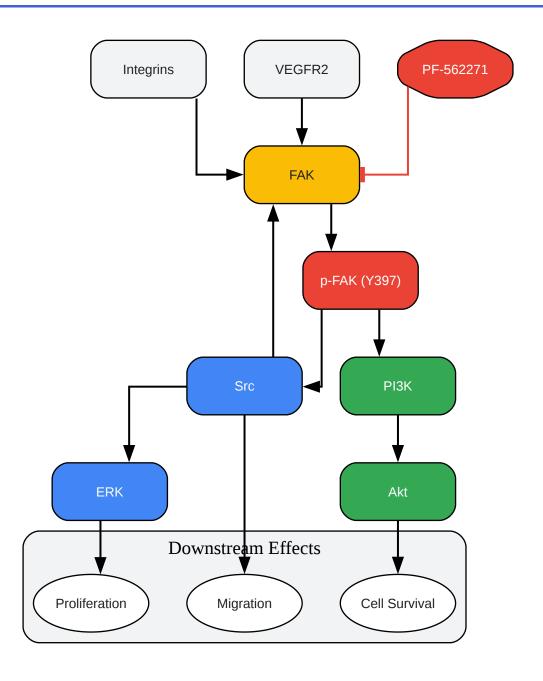
Signaling Pathways Modulated by PF-562271

The anti-angiogenic activity of PF-562271 is a direct consequence of its ability to disrupt FAK-mediated signaling pathways in endothelial cells.

FAK Signaling in Endothelial Cells

Integrin engagement with the extracellular matrix (ECM) and stimulation by growth factors like Vascular Endothelial Growth Factor (VEGF) lead to the activation of FAK. Activated FAK serves as a scaffold for numerous signaling proteins, initiating downstream cascades that promote endothelial cell survival, proliferation, and migration.





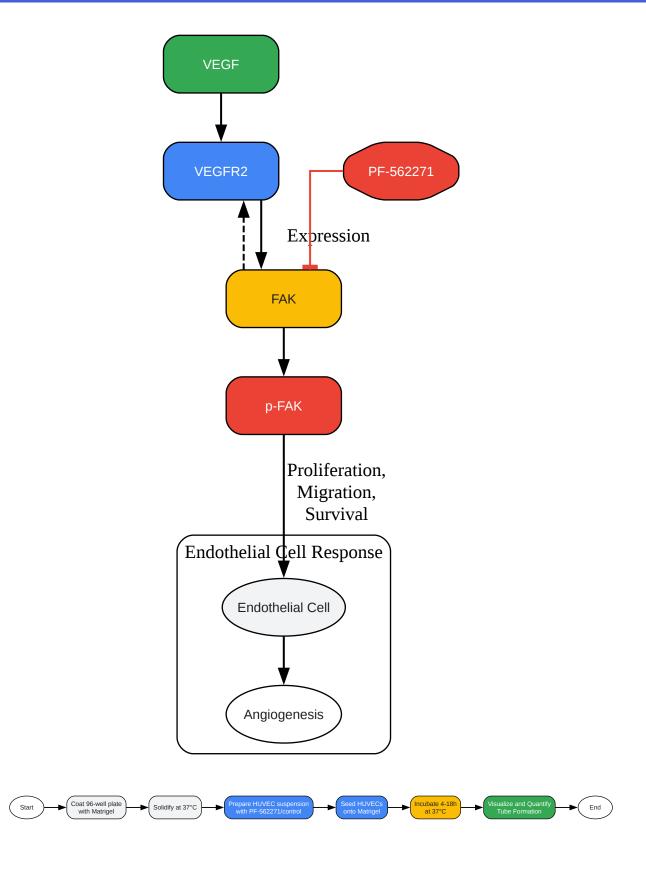
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FAK Signaling Pathway in Endothelial Cells.

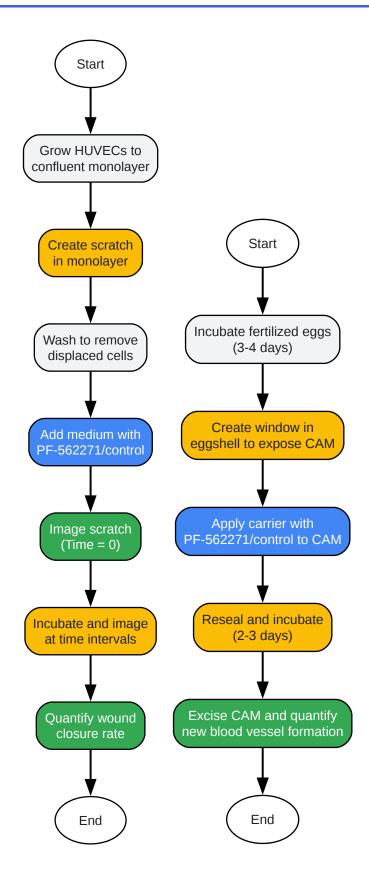
Disruption of VEGF/VEGFR2 Signaling by PF-562271

VEGF is a potent pro-angiogenic factor that signals through its receptor, VEGFR2, on endothelial cells. FAK is a critical downstream effector of VEGFR2 signaling. PF-562271, by inhibiting FAK, effectively blunts the pro-angiogenic signals initiated by VEGF. Studies have shown that FAK inhibition can suppress the expression of both VEGFR2 and VEGF in tumor cells.[4]









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